Pyridinium tribromide, Tech grade
CAS No.:
Cat. No.: VC16594972
Molecular Formula: C5H5Br3N-
Molecular Weight: 318.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5Br3N- |
|---|---|
| Molecular Weight | 318.81 g/mol |
| Standard InChI | InChI=1S/C5H5N.Br3/c1-2-4-6-5-3-1;1-3-2/h1-5H;/q;-1 |
| Standard InChI Key | NSBNSZAXNUGWDJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC=C1.Br[Br-]Br |
Introduction
Chemical Identity and Technical Specifications
Pyridinium tribromide, technical grade, is systematically named monopyridin-1-ium tribromide and alternatively termed pyridine hydrobromide perbromide or pyridinium bromide perbromide . Its structure consists of a pyridinium cation () paired with a tribromide anion (), forming a stable ionic lattice that mitigates the hazards associated with free bromine .
Physical and Chemical Properties
Key physicochemical parameters include:
Technical grade material is characterized by ≥90% purity via iodometric titration, with residual solvents and inorganic impurities tightly controlled . For instance, iron content is limited to ≤0.0005%, and heavy metals (as Pb) to ≤10 ppm .
Synthesis and Manufacturing
Pyridinium tribromide is synthesized by reacting pyridine with bromine () in the presence of hydrogen bromide ():
This exothermic reaction proceeds under controlled conditions to avoid over-bromination . Industrial-scale production, as described by Ningbo Inno Pharmchem Co., Ltd., involves recrystallization from nonpolar solvents to achieve technical grade purity .
Quality Control Metrics
Manufacturers adhere to stringent specifications to ensure batch consistency:
| Parameter | Technical Grade Standard | Method |
|---|---|---|
| Purity (Iodometric) | ≥90.0% | Titration |
| Chloride (Cl) | ≤0.005% | Ion chromatography |
| Heavy Metals (Pb) | ≤10 ppm | ICP-MS |
| Melting Point Consistency | 127–136°C | DSC |
These criteria ensure the reagent’s suitability for demanding synthetic applications, such as pharmaceutical intermediate production .
Applications in Organic Synthesis
Bromination Reactions
Pyridinium tribromide excels in electrophilic bromination due to its controlled release of bromine () in solution . Key applications include:
-
Alkene Dibromination: Converts alkenes to vicinal dibromides with stereochemical retention. For example, cyclohexene reacts to form trans-1,2-dibromocyclohexane .
-
Aromatic Bromination: Activates electron-rich aromatics (e.g., phenol, aniline) for para-selective bromination, avoiding polybromination byproducts .
-
Heterocycle Functionalization: Brominates pyrrole and indole derivatives at the α-position, critical for drug discovery .
Oxidation Reactions
In the Appel reaction, pyridinium tribromide oxidizes alcohols to alkyl bromides alongside triphenylphosphine () :
This method is favored over thionyl chloride () for moisture-sensitive substrates .
Comparative Analysis with Alternative Brominating Agents
| Agent | Pyridinium Tribromide | Elemental Bromine () | N-Bromosuccinimide (NBS) |
|---|---|---|---|
| Volatility | Low | High | Low |
| Handling Safety | Moderate | Hazardous (corrosive, toxic fumes) | High |
| Reaction Control | Moderate | Poor (exothermic) | Excellent |
| Selectivity | Broad | Broad | High (radical reactions) |
| Cost | Moderate | Low | High |
Pyridinium tribromide balances safety and reactivity, making it preferable for small-scale syntheses, whereas NBS dominates radical brominations .
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